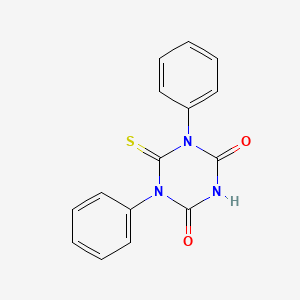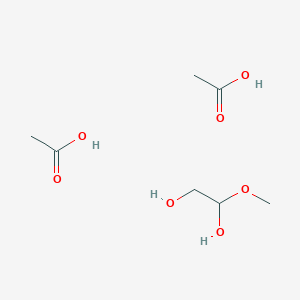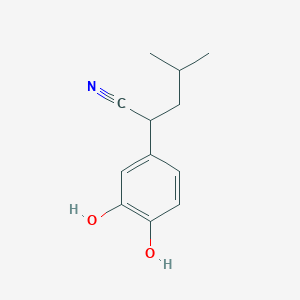![molecular formula C14H14N2O2S B14363867 N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline CAS No. 92245-90-4](/img/structure/B14363867.png)
N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline is an organic compound that features a nitrophenyl group attached to a sulfanyl-methyl linkage, which is further connected to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline typically involves the reaction of 4-nitrothiophenol with N-methyl-4-chloromethyl aniline. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism where the thiophenol attacks the chloromethyl group, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that may interact with nucleophilic sites in proteins or DNA, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-4-{[(4-nitrophenyl)thio]methyl}aniline: Similar structure but with a thioether linkage instead of a sulfanyl group.
N-methyl-4-{[(4-nitrophenyl)amino]methyl}aniline: Similar structure but with an amino linkage instead of a sulfanyl group.
Uniqueness
N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline is unique due to the presence of both a nitrophenyl group and a sulfanyl-methyl linkage, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Número CAS |
92245-90-4 |
|---|---|
Fórmula molecular |
C14H14N2O2S |
Peso molecular |
274.34 g/mol |
Nombre IUPAC |
N-methyl-4-[(4-nitrophenyl)sulfanylmethyl]aniline |
InChI |
InChI=1S/C14H14N2O2S/c1-15-12-4-2-11(3-5-12)10-19-14-8-6-13(7-9-14)16(17)18/h2-9,15H,10H2,1H3 |
Clave InChI |
HAKNOZPGWYJNQJ-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=C(C=C1)CSC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(2-Bromo-4,5-dimethoxyphenyl)ethenyl]-2,3-dimethoxyphenol](/img/structure/B14363789.png)



![9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B14363813.png)

![7,8-Dihydro[1,3]thiazolo[3,2-e]purine](/img/structure/B14363820.png)
![2-{[2-(2-Hydroxyethoxy)phenoxy]methyl}benzoic acid](/img/structure/B14363823.png)

![1,1,2,2,3,3-Hexafluoro-1-methoxy-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14363833.png)
![N-[(2-Bromobenzoyl)carbamothioyl]glycine](/img/structure/B14363845.png)
![Benzoic acid, 2-[4-(butylethylamino)-2-hydroxybenzoyl]-](/img/structure/B14363853.png)


